molecular formula C21H26N2O4 B4450162 2-isobutoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

2-isobutoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Cat. No.: B4450162
M. Wt: 370.4 g/mol
InChI Key: QFSWWJWGOSSNBS-UHFFFAOYSA-N
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Description

2-isobutoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a complex organic compound with the molecular formula C21H26N2O4 This compound is characterized by its unique structure, which includes an isobutoxy group, a methoxyethylamino group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Isobutoxy Group: The isobutoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Methoxyethylamino Group: This step involves the reaction of the benzamide intermediate with a methoxyethylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-isobutoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-isobutoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-isobutoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-isobutoxy-N-(4-{[(2-ethoxyethyl)amino]carbonyl}phenyl)benzamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

    2-isobutoxy-N-(4-{[(2-propoxyethyl)amino]carbonyl}phenyl)benzamide: Similar structure with a propoxyethyl group.

Uniqueness

2-isobutoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[4-(2-methoxyethylcarbamoyl)phenyl]-2-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-15(2)14-27-19-7-5-4-6-18(19)21(25)23-17-10-8-16(9-11-17)20(24)22-12-13-26-3/h4-11,15H,12-14H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSWWJWGOSSNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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